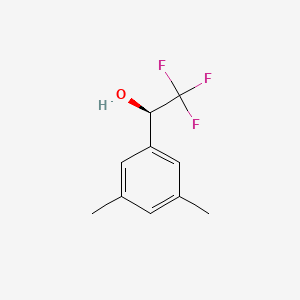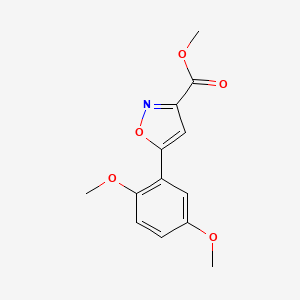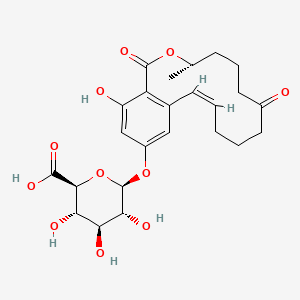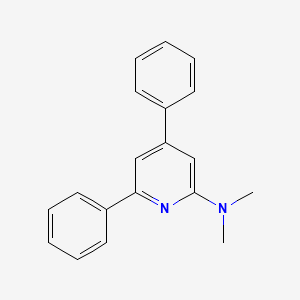
N,N-Dimethyl-4,6-diphenylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4,6-diphenylpyridin-2-amine: is an organic compound belonging to the class of pyridine derivatives This compound is characterized by the presence of two phenyl groups attached to the pyridine ring at positions 4 and 6, and a dimethylamino group at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4,6-diphenylpyridin-2-amine typically involves the reaction of 4,6-diphenylpyridin-2-amine with dimethylamine under specific conditions. One common method involves the use of a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out at elevated temperatures (around 80-100°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyl-4,6-diphenylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyridine rings.
Substitution: Substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4,6-diphenylpyridin-2-amine has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-4,6-diphenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophilic catalyst, facilitating various chemical reactions by stabilizing transition states and lowering activation energies. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylpyridin-4-amine: A simpler derivative with similar nucleophilic properties.
4,6-Diphenylpyridin-2-amine: Lacks the dimethylamino group but shares the phenyl-substituted pyridine core.
N,N-Dimethyl-4-aminopyridine: Known for its strong nucleophilic catalysis in organic reactions.
Uniqueness: N,N-Dimethyl-4,6-diphenylpyridin-2-amine is unique due to the presence of both phenyl groups and the dimethylamino group, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a versatile compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C19H18N2 |
|---|---|
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
N,N-dimethyl-4,6-diphenylpyridin-2-amine |
InChI |
InChI=1S/C19H18N2/c1-21(2)19-14-17(15-9-5-3-6-10-15)13-18(20-19)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI-Schlüssel |
XYHXWCBJMHULAT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-5-(methylsulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B13124667.png)
![Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-B]indole-11-carboxylate](/img/structure/B13124669.png)
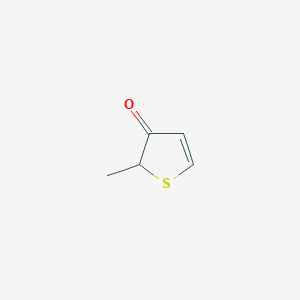
![2-Ethylthiazolo[5,4-c]pyridine](/img/structure/B13124689.png)
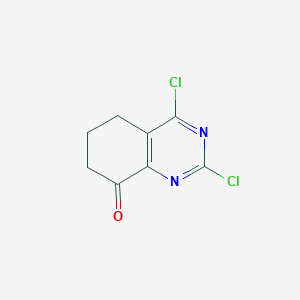
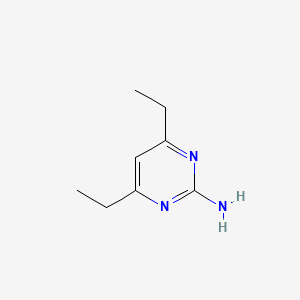
![Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate](/img/structure/B13124705.png)

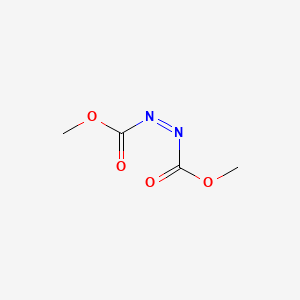
![Ethyl3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13124731.png)
